molecular formula C17H17NO4 B5595135 methyl 4-{[(4-methoxyphenyl)acetyl]amino}benzoate

methyl 4-{[(4-methoxyphenyl)acetyl]amino}benzoate

Cat. No.: B5595135
M. Wt: 299.32 g/mol
InChI Key: FAWMCWSVEMOTEN-UHFFFAOYSA-N
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Description

Methyl 4-{[(4-methoxyphenyl)acetyl]amino}benzoate is an organic compound with the molecular formula C17H17NO4 It is a derivative of benzoic acid and is characterized by the presence of a methoxyphenyl group and an acetylamino group attached to the benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[(4-methoxyphenyl)acetyl]amino}benzoate typically involves the reaction of 4-methoxyphenylacetic acid with methyl 4-aminobenzoate. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an organic solvent such as dichloromethane at room temperature for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(4-methoxyphenyl)acetyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The acetylamino group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as sodium methoxide (NaOMe) or sodium hydride (NaH) in the presence of an appropriate electrophile.

Major Products Formed

    Oxidation: Formation of 4-{[(4-hydroxyphenyl)acetyl]amino}benzoate.

    Reduction: Formation of methyl 4-{[(4-methoxyphenyl)amino]benzoate}.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 4-{[(4-methoxyphenyl)acetyl]amino}benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-{[(4-methoxyphenyl)acetyl]amino}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-{[(4-methylphenyl)acetyl]amino}benzoate
  • Methyl 4-{[(4-ethoxyphenyl)acetyl]amino}benzoate
  • Methyl 4-{[(4-chlorophenyl)acetyl]amino}benzoate

Uniqueness

Methyl 4-{[(4-methoxyphenyl)acetyl]amino}benzoate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility in organic solvents and may also affect its interaction with biological targets, potentially leading to distinct pharmacological properties compared to its analogs.

Properties

IUPAC Name

methyl 4-[[2-(4-methoxyphenyl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-21-15-9-3-12(4-10-15)11-16(19)18-14-7-5-13(6-8-14)17(20)22-2/h3-10H,11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAWMCWSVEMOTEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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